

Spectroscopic Data of Berberine: A Technical Guide

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This guide provides an in-depth overview of the spectroscopic data for berberine, a quaternary ammonium salt from the protoberberine group of benzylisoquinoline alkaloids. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

The following sections detail the NMR and MS data for berberine, presented in a clear and structured format for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for Berberine



Proton	Chemical Shift (δ) in ppm	Solvent	Frequency	Reference
H-1	7.64	Methanol	600 MHz	[1][2]
H-4	6.95	Methanol	600 MHz	[1][2]
H-5	3.25	Methanol	600 MHz	[1][2]
H-6	4.93	Methanol	600 MHz	[1][2]
H-8	9.76	Methanol	600 MHz	[1][2]
H-9	8.10	Methanol	600 MHz	[1][2]
H-12	7.99	Methanol	600 MHz	[1][2]
H-13	8.69	Methanol	600 MHz	[1][2]
OCH₃ (2)	4.10	Methanol	600 MHz	[1][2]
OCH₃ (3)	4.20	Methanol	600 MHz	[1][2]
OCH ₂ O	6.10	Methanol	600 MHz	[1][2]

Note: The proton numbering corresponds to the standard berberine structure.

Table 2: ¹³C NMR Spectroscopic Data for Berberine



Carbon	Chemical Shift (δ) in ppm	Solvent	Frequency	Reference
C-1	108.5	D ₂ O	900 MHz	[3]
C-2	149.9	D ₂ O	900 MHz	[3]
C-3	152.9	D ₂ O	900 MHz	[3]
C-4	105.7	D ₂ O	900 MHz	[3]
C-4a	133.2	D ₂ O	900 MHz	[3]
C-5	29.3	D ₂ O	900 MHz	[3]
C-6	56.4	D ₂ O	900 MHz	[3]
C-8	146.4	D ₂ O	900 MHz	[3]
C-8a	123.5	D ₂ O	900 MHz	[3]
C-9	129.8	D ₂ O	900 MHz	[3]
C-10	149.0	D ₂ O	900 MHz	[3]
C-11	149.0	D ₂ O	900 MHz	[3]
C-12	125.1	D ₂ O	900 MHz	[3]
C-12a	139.7	D ₂ O	900 MHz	[3]
C-13	121.2	D ₂ O	900 MHz	[3]
C-13a	130.3	D ₂ O	900 MHz	[3]
C-13b	139.7	D₂O	900 MHz	[3]
OCH₃ (2)	57.1	D₂O	900 MHz	[3]
OCH₃ (3)	62.4	D ₂ O	900 MHz	[3]
OCH ₂ O	103.7	D₂O	900 MHz	[3]

Note: The carbon numbering corresponds to the standard berberine structure. The data is based on a predicted spectrum.



Table 3: Mass Spectrometry (MS) Data for Berberine

Technique	lonization Mode	Precursor Ion (m/z)	Major Fragment Ions (m/z)	Reference
LC-ESI-MS	Positive	336.1 [M]+	Not specified in snippet	[4]
LC-MS/MS	Positive	336.1 [M]+	321.1, 320.1, 306.1, 292.1	Not specified in snippet
UHPLC-Q-TOF- MS	Positive	336.1345 [M]+	320.0930, 321.0978, 306.0778, 304.0952	[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for berberine, based on the available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of berberine hydrochloride is dissolved in a deuterated solvent, such as methanol-d₄ or D₂O. Hexamethyldisilane (HMD) may be used as an internal standard.[6][7]
- Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 600 MHz instrument.[1][2]
- Data Acquisition:
 - ¹H NMR: The proton NMR spectrum is acquired to observe the chemical shifts and coupling constants of the hydrogen atoms.
 - ¹³C NMR: The carbon-13 NMR spectrum is obtained to identify the chemical shifts of the carbon atoms in the molecule.



 Data Processing: The acquired data is processed, which includes Fourier transformation, phase correction, and baseline correction, to obtain the final NMR spectrum. Chemical shifts are referenced to the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: For analysis of berberine in biological matrices like human plasma, a liquid-liquid extraction (LLE) or protein precipitation with acetonitrile is performed.[4][8]
- Chromatographic Separation:
 - The extracted sample is injected into a high-performance liquid chromatography (HPLC)
 or ultra-high-performance liquid chromatography (UHPLC) system.
 - A C18 column is commonly used for separation.[4]
 - The mobile phase typically consists of a gradient mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic acid).[4]
- Mass Spectrometric Detection:
 - The eluent from the LC system is introduced into the mass spectrometer, often equipped with an electrospray ionization (ESI) source.[4]
 - The analysis is performed in positive ion mode.[9]
 - For quantitative analysis, selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode can be used.[4] For structural elucidation, tandem mass spectrometry (MS/MS) is employed to generate fragmentation patterns.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of berberine.

Caption: General workflow for the spectroscopic analysis of berberine.

Caption: Chemical structure of berberine.



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